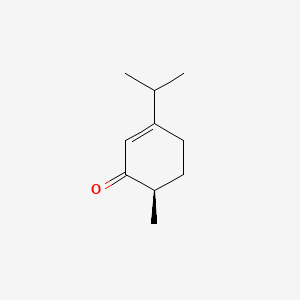

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one

Description

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone backbone substituted with a methyl group at position 6 and an isopropyl (propan-2-yl) group at position 2. This compound belongs to the terpenoid family, often studied for its structural and reactivity features in organic synthesis and biocatalysis. Its α,β-unsaturated ketone moiety renders it reactive toward nucleophilic additions and reductions, while the alkyl substituents influence steric and electronic properties .

Properties

CAS No. |

23733-65-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |

InChI Key |

RLYSXAZAJUMULG-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=CC1=O)C(C)C |

Canonical SMILES |

CC1CCC(=CC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.

Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.

Industrial Production Methods

Industrial production methods for 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- typically involve large-scale oxidation processes using chromium trioxide or other oxidizing agents in the presence of suitable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Corresponding alcohols.

Substitution: Substituted derivatives at the carbonyl group.

Scientific Research Applications

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- has a wide range of scientific research applications:

Chemistry: Used as a starting material in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Used in the flavor and fragrance industry due to its characteristic minty odor.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Hydroxylated Derivatives

- (5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (Compound 4) This analogue introduces a hydroxyl group at position 6 and a propenyl substituent at position 3. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated parent compound. Biotransformation studies reveal that such hydroxylation significantly alters enzymatic interactions, particularly with Old Yellow Enzymes (OYEs) .

- (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one (2-Hydroxypiperitone) Here, a hydroxyl group replaces the ketone at position 2, converting the enone to a dienol structure. This modification reduces electrophilicity at the α-carbon, diminishing reactivity toward nucleophiles. The (6R) stereochemistry further impacts chiral recognition in asymmetric catalysis .

(b) Lactone Derivatives

- (3R,6S,7R)-3,7-Dimethyl-4-(prop-1-en-2-yl)oxepan-2-one This compound replaces the cyclohexenone ring with a seven-membered lactone (oxepanone). The lactone’s increased ring size lowers ring strain, stabilizing the molecule but reducing enone conjugation. The prop-1-en-2-yl group at position 4 introduces steric hindrance, affecting substrate binding in enzymatic assays .

(c) Stereoisomeric Variations

Physicochemical and Reactivity Comparisons

Biological Activity

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one, also known as 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-, is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 152.23 g/mol. The compound features a cyclohexene ring with specific substituents that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| Structure | Cyclohexene with methyl and isopropyl groups |

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes:

- Preparation of Precursors : Starting materials are selected based on their reactivity.

- Cyclization Reaction : The reaction conditions (temperature, solvent) are optimized to facilitate the formation of the cyclohexene ring.

- Purification : The product is purified using techniques such as distillation or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Enzyme Interaction

Studies have shown that this compound may act as an enzyme inhibitor or modulator, influencing several biochemical pathways. Its structural characteristics allow it to interact with enzymes involved in metabolic processes.

2. Antimicrobial Properties

The compound has demonstrated potential antibacterial activity against various strains of bacteria. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which suggests a broad-spectrum antimicrobial effect.

3. Medicinal Chemistry Applications

Due to its unique chemical properties, this compound is being explored as a precursor in drug development. Its ability to modify biological pathways positions it as a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on Antimicrobial Activity

A recent study evaluated the antibacterial effects of various compounds related to cyclohexene derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against common pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | >100 |

The results indicated a stronger sensitivity of Staphylococcus aureus compared to Escherichia coli, highlighting the compound's selective antibacterial properties.

Network Pharmacology Analysis

Another study utilized network pharmacology to analyze the interactions of this compound within biological systems. The analysis revealed that it could regulate lipolysis in adipocytes and influence serotonergic signaling pathways, suggesting potential applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.